Lower Lipophilicity Compared to Piperidine
8-Oxa-5-azaspiro[3.5]nonane (free base) exhibits a calculated LogP of 0.42 . In contrast, piperidine, a ubiquitous monocyclic secondary amine, has a reported LogP of approximately 0.80–0.93 [1]. This ~0.4–0.5 unit reduction in LogP indicates that the oxa-aza spiro scaffold confers lower intrinsic lipophilicity compared to the fully carbonaceous piperidine ring, which can translate to reduced non-specific binding and improved aqueous solubility profile.
| Evidence Dimension | Lipophilicity (LogP, calculated) |
|---|---|
| Target Compound Data | 0.42 (free base) |
| Comparator Or Baseline | Piperidine: 0.80–0.93 (calculated) |
| Quantified Difference | ΔLogP = -0.4 to -0.5 units |
| Conditions | Predicted LogP values; free base forms |
Why This Matters
Lower LogP is a critical procurement parameter for medicinal chemists seeking to mitigate hERG binding, reduce phospholipidosis risk, and improve overall drug-likeness of lead series.
- [1] Sielc Technologies. Piperidine - Physicochemical Properties. CAS 110-89-4. LogP: 0.8. View Source
